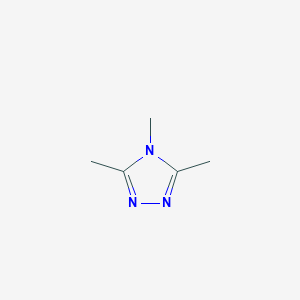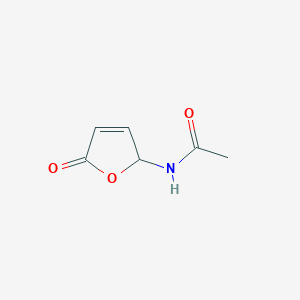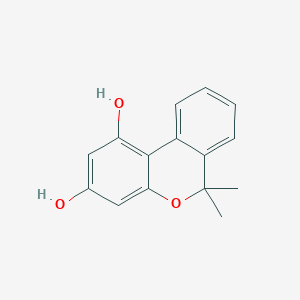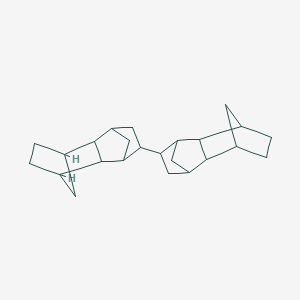
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a polycyclic hydrocarbon that has a rigid and compact structure, making it an ideal candidate for various applications.
Mécanisme D'action
The mechanism of action of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is not well understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- are still being studied. However, it has been shown to have potential as a drug target for various diseases, including cancer and infectious diseases. It has also been shown to have potential as a fluorescent probe for imaging biological systems, due to its unique physical and chemical properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is its unique physical and chemical properties, which make it an ideal candidate for various applications. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it challenging to study its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-. One of the most promising areas of research is the development of new synthetic methods for obtaining this compound in larger quantities. Additionally, further studies are needed to understand its mechanism of action and its potential as a drug target and fluorescent probe for imaging biological systems. Finally, the development of novel materials and polymers based on this compound is an exciting area of research with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with a dienophile. The resulting product is then subjected to a series of chemical reactions, including hydrogenation, to obtain the final product. Other methods, such as the Birch reduction and the Wurtz reaction, have also been used for synthesizing this compound.
Applications De Recherche Scientifique
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique physical and chemical properties. In organic chemistry, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. In biochemistry, it has been studied for its potential as a drug target and as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
15914-97-3 |
|---|---|
Nom du produit |
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- |
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane |
InChI |
InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2 |
Clé InChI |
ZPBGBMNKUPDPPW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
SMILES canonique |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
Synonymes |
Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



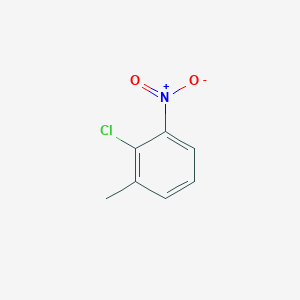
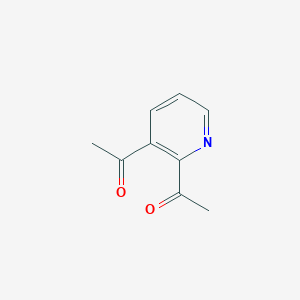
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
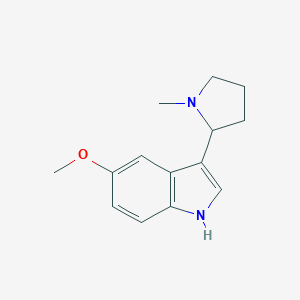
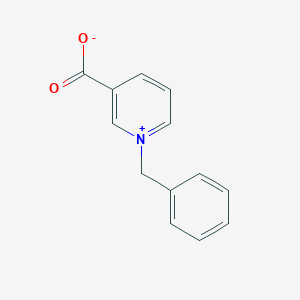
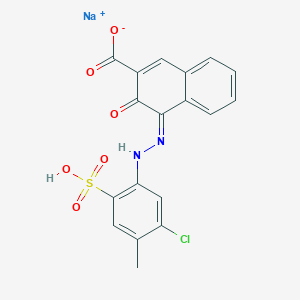
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
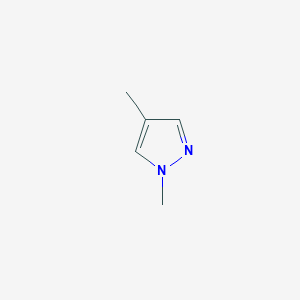
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
